molecular formula C7H3ClN2O4S B8657064 3-Cyano-5-nitrobenzene-1-sulfonyl chloride

3-Cyano-5-nitrobenzene-1-sulfonyl chloride

Cat. No. B8657064
M. Wt: 246.63 g/mol
InChI Key: ABFQYCPQTIPNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-5-nitrobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H3ClN2O4S and its molecular weight is 246.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H3ClN2O4S

Molecular Weight

246.63 g/mol

IUPAC Name

3-cyano-5-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-2-5(4-9)1-6(3-7)10(11)12/h1-3H

InChI Key

ABFQYCPQTIPNHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of acetic acid (7.5 mL) and hydrochloric acid, 37% (1.5 mL) was added Intermediate 71A (1.49 g, 9.13 mmol). The suspension was cooled to −5° C. A solution of sodium nitrite (0.882 g, 12.79 mmol) in water (2 mL) was added dropwise. The resulting mixture was stirred at 0° C. for 2 hours. A mixture of copper (II) chloride (0.31 g, 2.28 mmol) in acetic acid (15 mL) was saturated with sulfur dioxide by bubbling for 40 min. The reaction mixture containing the diazonium salt was slowly poured into the copper (II) chloride-SO2 mixture. The resulting mixture was stirred at 0° C. for 30 minutes, diluted with ice-water, and extracted with DCM (three times). The combined organic layers were dried over MgSO4, filtered and concentrated to give Intermediate 71B (1.9 g, 84%) as yellow oil. HPLC: Rt=1.622 min. (CHROMOLITH® column 4.6×50 mm eluting with 10-90% aqueous methanol over 4 min. containing 0.1% TFA, 4 mL/min., monitoring at 220 nm).
Quantity
0.882 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.31 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.49 g
Type
reactant
Reaction Step Four
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Yield
84%

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